molecular formula C11H10F2N2OS B2626336 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine CAS No. 794578-70-4

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2626336
CAS No.: 794578-70-4
M. Wt: 256.27
InChI Key: TXHATARQKDPFJO-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a difluoromethoxyphenyl group and a methyl group

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate thiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2OS/c1-6-9(15-11(14)17-6)7-2-4-8(5-3-7)16-10(12)13/h2-5,10H,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHATARQKDPFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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